molecular formula C14H14F3N3O3 B1309468 Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 667920-77-6

Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B1309468
M. Wt: 329.27 g/mol
InChI Key: DINIIDHRTPFKLV-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate, is a multifaceted molecule that appears to be related to a class of compounds that have been studied for their potential in various chemical reactions and biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrazole and pyrimidine derivatives, which are of significant interest in the field of medicinal chemistry and synthetic organic chemistry.

Synthesis Analysis

The synthesis of related pyrazole derivatives is detailed in the first paper, where ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used as precursors in Sonogashira-type cross-coupling reactions. These reactions yield various alkynyl-4-(ethoxycarbonyl)pyrazoles, which upon cyclization, produce condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones. Additionally, Suzuki coupling is employed to obtain 5-arylpyrazoles, demonstrating the versatility of these compounds in synthesizing complex pyrazole structures .

Molecular Structure Analysis

The molecular structure of pyrazole and pyrimidine derivatives is crucial for their biological activity. The second paper discusses 1H-Pyrazolo[4,3-d]pyrimidines, which are potent phosphodiesterase 5 (PDE5) inhibitors. The substitution at the 1 position of these compounds is critical for enhancing selectivity and potency, indicating the importance of the molecular structure in determining the activity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is highlighted in the third paper, where Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds. This reaction leads to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can be further converted to their 1-unsubstituted analogs. This showcases the reactivity of the pyrazole ring and its utility in synthesizing pyrazolo[3,4-b]pyridin-3-ones .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate, they do provide insight into the properties of related compounds. For instance, the presence of trifluoromethyl groups and ethoxycarbonyl groups in these molecules suggests that they are likely to exhibit significant lipophilicity, which could influence their pharmacokinetic properties. The structural complexity of these compounds also implies a potential for a diverse range of intermolecular interactions, which could affect their chemical stability and reactivity.

Scientific Research Applications

Synthesis Pathways and Reactivity

Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been synthesized through various pathways, demonstrating its reactivity and potential in creating derivatives. For instance, the compound Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a precursor, was synthesized through the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine. This reactivity was further exploited to synthesize derivatives like trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, with the former exhibiting novel fluorescent properties and potential as a fluorescent molecule, and the latter showing promise as inhibitors of monocotyledonous Echinochloa crus-galli L. Beauv, surpassing their methyl analogues in activity (Wu et al., 2006).

Fluorescence and Binding Sites

The compound’s unique structure, with many binding sites, offers it an advantage as a fluorescent molecule. Its fluorescence intensity is notably stronger than its methyl analogue, suggesting its utility in fluorescence-based applications and as a probe for binding studies (Wu et al., 2006).

Biological Activity and Antitumor Properties

The biological activity of derivatives of this compound has been studied, particularly focusing on antitumor properties. For instance, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was synthesized and demonstrated significant inhibition of the proliferation of certain cancer cell lines (Liu et al., 2016).

Structural Versatility and Synthesis of Libraries

The structural versatility of ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate and its derivatives has facilitated the synthesis of extensive combinatorial libraries. These libraries serve as valuable resources for drug discovery and other applications. The liquid-phase synthesis of such libraries has been successfully achieved, showcasing the compound's potential in facilitating the discovery of new bioactive molecules (Dalinger et al., 2005).

properties

IUPAC Name

ethyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3/c1-2-22-13(21)8-7-18-20-11(14(15,16)17)6-9(19-12(8)20)10-4-3-5-23-10/h3-5,7,9,11,19H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINIIDHRTPFKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901115685
Record name Ethyl 5-(2-furanyl)-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS RN

667920-77-6
Record name Ethyl 5-(2-furanyl)-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667920-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2-furanyl)-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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